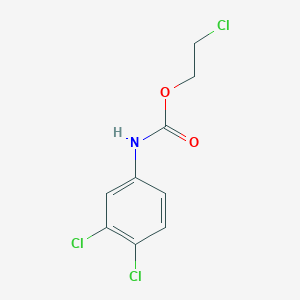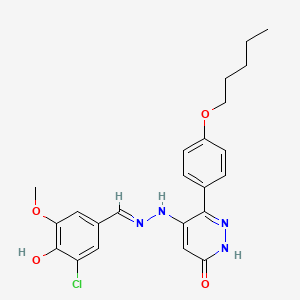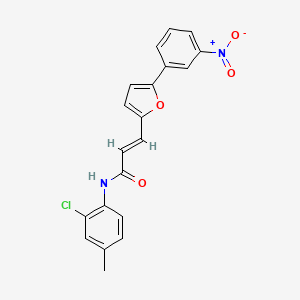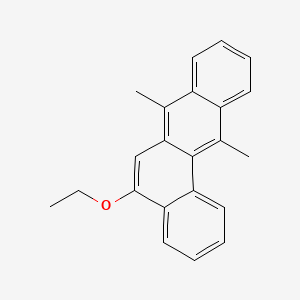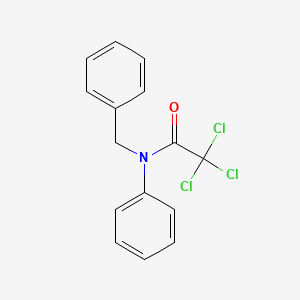![molecular formula C18H19F3N2O B11951391 1-(4-Butylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11951391.png)
1-(4-Butylphenyl)-3-[2-(trifluoromethyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Butylphenyl)-3-[2-(trifluoromethyl)phenyl]urea is an organic compound that features a urea functional group This compound is characterized by the presence of a butyl group attached to a phenyl ring and a trifluoromethyl group attached to another phenyl ring
Métodos De Preparación
The synthesis of 1-(4-Butylphenyl)-3-[2-(trifluoromethyl)phenyl]urea typically involves the reaction of 4-butylaniline with 2-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve high yields and purity.
Análisis De Reacciones Químicas
1-(4-Butylphenyl)-3-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The presence of functional groups allows for substitution reactions, where specific atoms or groups in the molecule can be replaced with other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Butylphenyl)-3-[2-(trifluoromethyl)phenyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(4-Butylphenyl)-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. The urea group can form hydrogen bonds with specific amino acid residues in proteins, influencing their function and activity.
Comparación Con Compuestos Similares
Similar compounds to 1-(4-Butylphenyl)-3-[2-(trifluoromethyl)phenyl]urea include:
1-(4-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea: Differing by the presence of a chlorine atom instead of a butyl group.
1-(4-Methylphenyl)-3-[2-(trifluoromethyl)phenyl]urea: Differing by the presence of a methyl group instead of a butyl group.
1-(4-Phenyl)-3-[2-(trifluoromethyl)phenyl]urea: Lacking the butyl group entirely.
Propiedades
Fórmula molecular |
C18H19F3N2O |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
1-(4-butylphenyl)-3-[2-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C18H19F3N2O/c1-2-3-6-13-9-11-14(12-10-13)22-17(24)23-16-8-5-4-7-15(16)18(19,20)21/h4-5,7-12H,2-3,6H2,1H3,(H2,22,23,24) |
Clave InChI |
ZINZYNKPMUPCIE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-{[4-(benzyloxy)phenyl]sulfonyl}phenoxy)-N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide](/img/structure/B11951326.png)
